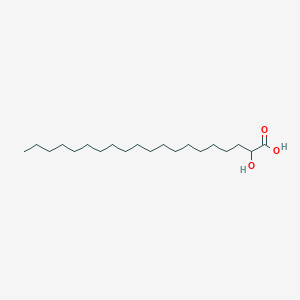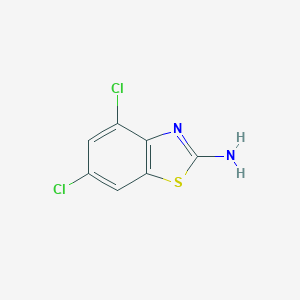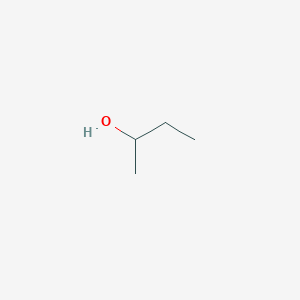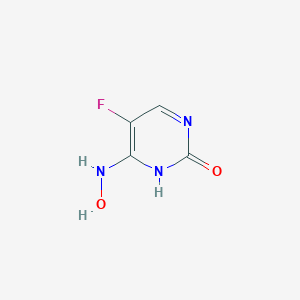
5-Fluoro-N-hydroxycytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-N-hydroxycytosine (5-FHC) is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. It is a modified form of the natural nucleoside cytosine, where the hydrogen atom at position 5 is replaced with a fluorine atom, and the hydroxyl group at position 3 is replaced with a hydroxamic acid moiety. This modification confers unique properties to 5-FHC, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 5-Fluoro-N-hydroxycytosine involves its incorporation into the DNA during replication. Once incorporated, 5-Fluoro-N-hydroxycytosine can interfere with the normal base pairing of the DNA, leading to the formation of DNA lesions. These lesions can be recognized and repaired by various DNA repair pathways, leading to the restoration of normal DNA structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Fluoro-N-hydroxycytosine depend on the extent of its incorporation into the DNA and the efficiency of the DNA repair pathways in repairing the resulting lesions. In general, 5-Fluoro-N-hydroxycytosine can cause DNA damage, leading to cell cycle arrest, apoptosis, and other cellular responses. However, the exact effects of 5-Fluoro-N-hydroxycytosine on cellular processes depend on the specific experimental conditions and the cell type being studied.
実験室実験の利点と制限
One of the main advantages of using 5-Fluoro-N-hydroxycytosine in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the effects of DNA damage on various cellular processes and to investigate the mechanisms of DNA repair. However, one of the limitations of using 5-Fluoro-N-hydroxycytosine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
将来の方向性
There are several future directions for research on 5-Fluoro-N-hydroxycytosine. One area of interest is the development of new synthesis methods that can improve the yield and purity of 5-Fluoro-N-hydroxycytosine. Another area of interest is the investigation of the effects of 5-Fluoro-N-hydroxycytosine on specific DNA repair pathways and the development of new drugs that can target these pathways. Additionally, there is a need for further research on the effects of 5-Fluoro-N-hydroxycytosine on different cell types and in different experimental conditions to better understand its potential applications in scientific research.
合成法
The synthesis of 5-Fluoro-N-hydroxycytosine involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group at position 3 with a suitable protecting group. This is followed by the introduction of the fluorine atom at position 5 using a fluorinating agent. The final step involves the deprotection of the hydroxyl group at position 3, resulting in the formation of 5-Fluoro-N-hydroxycytosine. The overall yield of this synthesis method is around 20-30%.
科学的研究の応用
5-Fluoro-N-hydroxycytosine has been used extensively in scientific research for studying various biological processes. One of the most significant applications of 5-Fluoro-N-hydroxycytosine is in the study of DNA replication and repair. 5-Fluoro-N-hydroxycytosine is incorporated into the DNA during replication, leading to the formation of DNA lesions that can be repaired by various DNA repair pathways. This makes 5-Fluoro-N-hydroxycytosine a valuable tool for studying the mechanisms of DNA repair and the effects of DNA damage on cellular processes.
特性
CAS番号 |
18014-44-3 |
|---|---|
製品名 |
5-Fluoro-N-hydroxycytosine |
分子式 |
C4H4FN3O2 |
分子量 |
145.09 g/mol |
IUPAC名 |
5-fluoro-6-(hydroxyamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4FN3O2/c5-2-1-6-4(9)7-3(2)8-10/h1,10H,(H2,6,7,8,9) |
InChIキー |
AGMXBUQUJJTPLT-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)NC(=C1F)NO |
正規SMILES |
C1=NC(=O)NC(=C1F)NO |
その他のCAS番号 |
18014-44-3 |
同義語 |
N(4)-hydroxy-5-fluorocytosine N(4)-OH-5-FC N(4)-OH-5-fluoro-C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



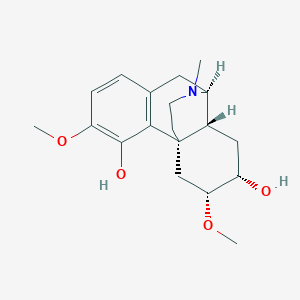
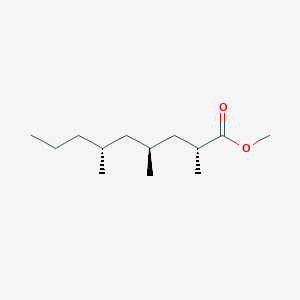
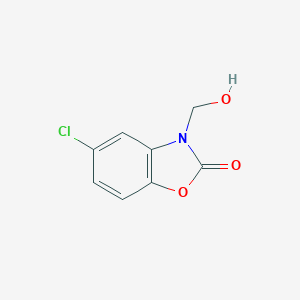

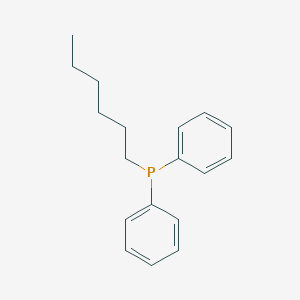
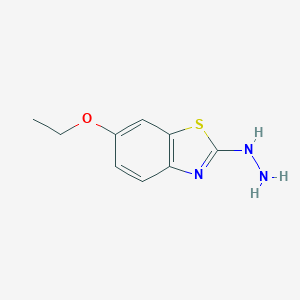
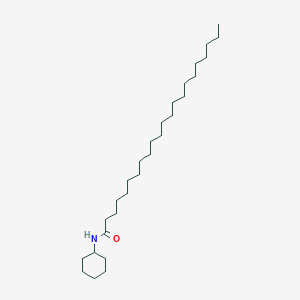
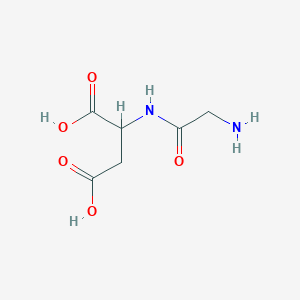
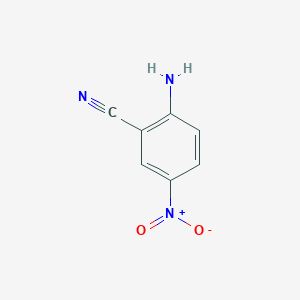
![4-Methyl-N'-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B98051.png)

